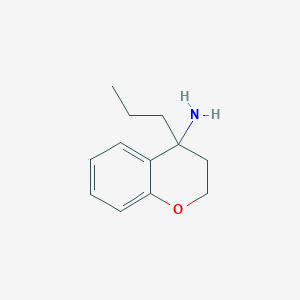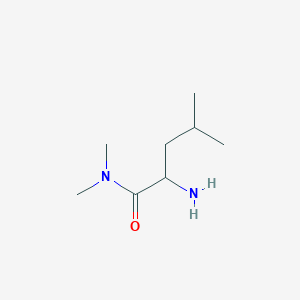
N,N-Dimethylleucinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethylleucinamide is an organic compound that belongs to the class of amides. It is derived from leucine, an essential amino acid, and features two methyl groups attached to the nitrogen atom. This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethylleucinamide can be synthesized through the N-dimethylation of leucinamide. One common method involves the reaction of leucinamide with formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions and yields this compound as the primary product.
Industrial Production Methods
In industrial settings, this compound can be produced using a similar approach but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as ruthenium nanoparticles, can enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethylleucinamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or carboxylic acids.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include secondary amines, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N-Dimethylleucinamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of N,N-Dimethylleucinamide involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include enzyme inhibition or activation, depending on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylformamide: A common solvent with similar amide functionality.
N,N-Dimethylacetamide: Another solvent with comparable chemical properties.
N,N-Dimethylglycine: An amino acid derivative with similar structural features.
Uniqueness
N,N-Dimethylleucinamide is unique due to its derivation from leucine, which imparts specific steric and electronic properties. This uniqueness makes it valuable in applications where these properties are advantageous, such as in the design of enzyme inhibitors or as a chiral building block in organic synthesis.
Properties
CAS No. |
857478-11-6 |
|---|---|
Molecular Formula |
C8H18N2O |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
2-amino-N,N,4-trimethylpentanamide |
InChI |
InChI=1S/C8H18N2O/c1-6(2)5-7(9)8(11)10(3)4/h6-7H,5,9H2,1-4H3 |
InChI Key |
VINQQWZFGIKZAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)N(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



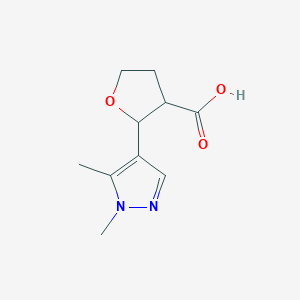
![Methyl 4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-6-(1,2-diacetyloxy-3-azidopropyl)-2-phenylsulfanyloxane-2-carboxylate](/img/structure/B15093049.png)
![9-Bromo-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B15093053.png)


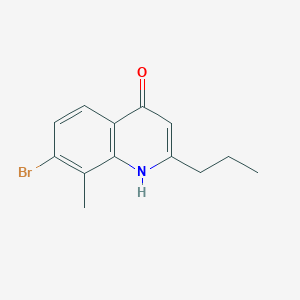

![2,5,6,10,10,14,21-Heptamethyl-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-17-ene-11,22-dione](/img/structure/B15093084.png)
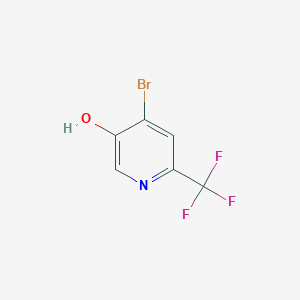
![azane;[1-[hydroxy-(2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl)oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate](/img/structure/B15093104.png)
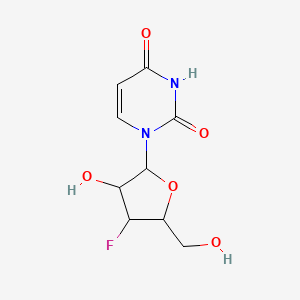
![[2-(9h-Fluoren-9-ylmethoxycarbonylamino)ethylamino]acetic acid methyl ester hydrochloride](/img/structure/B15093127.png)
